(3-Chloro-5-ethoxyphenyl)boronic acid
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Overview
Description
(3-Chloro-5-ethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine and ethoxy groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (3-Chloro-5-ethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various applications .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, leading to a variety of potential applications .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also contribute to the efficacy of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid typically involves the reaction of 3-chloro-5-ethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Reagents: 3-chloro-5-ethoxyphenyl magnesium bromide, trimethyl borate
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Workup: Hydrolysis with aqueous acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-ethoxyphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene, ethanol), temperature (80-100°C)
Oxidation: Hydrogen peroxide, solvent (e.g., water, methanol), temperature (room temperature to 50°C)
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DMF, DMSO), temperature (room temperature to 100°C)
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: 3-chloro-5-ethoxyphenol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3-Chloro-5-ethoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs and as a probe for biological studies involving boron interactions.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Chlorophenylboronic acid
- 5-Ethoxyphenylboronic acid
Uniqueness
(3-Chloro-5-ethoxyphenyl)boronic acid is unique due to the presence of both chlorine and ethoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids.
Properties
IUPAC Name |
(3-chloro-5-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSXBHJXIDTTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681557 |
Source
|
Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-73-9 |
Source
|
Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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